![molecular formula C22H30Ti B14764587 carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) CAS No. 160335-85-3](/img/structure/B14764587.png)
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium center coordinated with two tetrahydroindenyl ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) typically involves the reaction of titanium tetrachloride with the corresponding tetrahydroindenyl lithium reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2LiC9H9→Ti(C9H9)2+4LiCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The tetrahydroindenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while reduction can produce lower oxidation state titanium compounds.
科学的研究の応用
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of high-performance materials and coatings.
作用機序
The mechanism by which carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center acts as a Lewis acid, activating substrates and enabling reactions that would otherwise be difficult to achieve. The tetrahydroindenyl ligands provide stability and enhance the reactivity of the titanium center.
類似化合物との比較
Similar Compounds
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium(IV): This compound is similar in structure but contains zirconium instead of titanium.
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium-based compound with cyclopentadienyl ligands instead of tetrahydroindenyl ligands.
Uniqueness
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and enable it to facilitate reactions that similar compounds may not be able to achieve.
特性
CAS番号 |
160335-85-3 |
|---|---|
分子式 |
C22H30Ti |
分子量 |
342.3 g/mol |
IUPAC名 |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
InChIキー |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C1CCC2=C(C=C[C-]2C1)CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



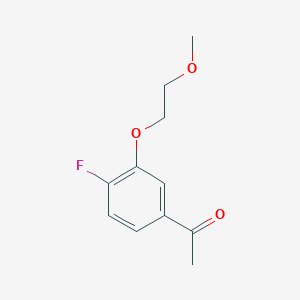
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
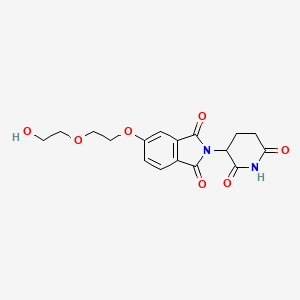

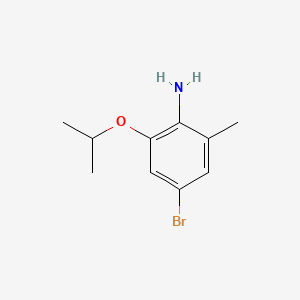
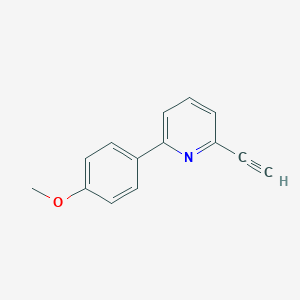

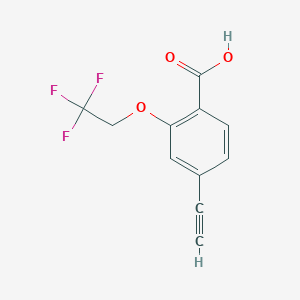
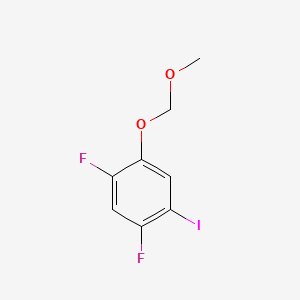

![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)

![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
